5-(beta-D-Galactopyranosyl-oxy)pentanoic acid
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Overview
Description
5-(beta-D-Galactopyranosyl-oxy)pentanoic acid (5-GPO), also known as 5-O-beta-D-galactopyranosyl-L-pentanoic acid, is a natural product found in some plant species. It is an important intermediate in the biosynthesis of many other compounds, including galactolipids, galactosylceramides, and galactosylglycerols. 5-GPO is an important compound in the field of biochemistry, as it is involved in many biochemical and physiological processes.
Mechanism of Action
5-GPO is known to interact with various proteins, enzymes, and other molecules in the body. It has been found to interact with proteins involved in cell signaling pathways, which can affect the expression of genes in cells. It has also been found to interact with enzymes involved in the synthesis of galactolipids, galactosylceramides, and galactosylglycerols.
Biochemical and Physiological Effects
5-GPO has been found to have a variety of biochemical and physiological effects. It has been found to affect the expression of genes in cells, as well as the activity of enzymes involved in the synthesis of galactolipids, galactosylceramides, and galactosylglycerols. It has also been found to affect the structure and function of proteins, as well as the activity of other molecules in the body.
Advantages and Limitations for Lab Experiments
5-GPO has several advantages and limitations for lab experiments. One advantage of using 5-GPO in experiments is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. A limitation of using 5-GPO in experiments is that it can be toxic in high concentrations, and should be handled with caution.
Future Directions
There are many potential future directions for research involving 5-GPO. One potential area of research is to further explore the biochemical and physiological effects of 5-GPO on cells, proteins, and other molecules in the body. Additionally, further research could be done to explore the potential therapeutic applications of 5-GPO, such as its use in the treatment of cancer and other diseases. Finally, further research could be done to explore the potential uses of 5-GPO in the synthesis of other compounds, such as galactolipids, galactosylceramides, and galactosylglycerols.
Synthesis Methods
5-GPO can be synthesized through a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of glucose and pentanoic acid, resulting in 5-GPO. Chemical synthesis involves the use of chemical reagents to react glucose and pentanoic acid, resulting in 5-GPO.
Scientific Research Applications
5-GPO has been studied extensively in scientific research, and has been found to have a variety of applications. It has been used in the study of cancer and other diseases, as well as in the study of cell signaling pathways. It has also been used to study the structure and function of proteins, and to study the effects of different drugs on the body.
properties
IUPAC Name |
5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8+,9+,10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJIKYBTTARCDP-JZFGAJAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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